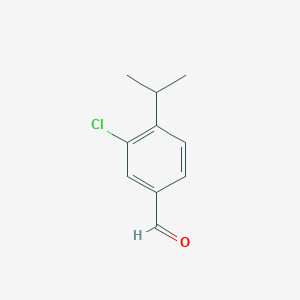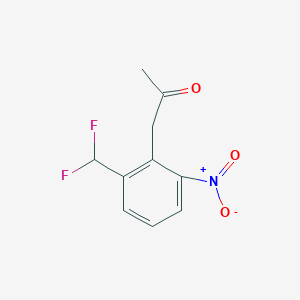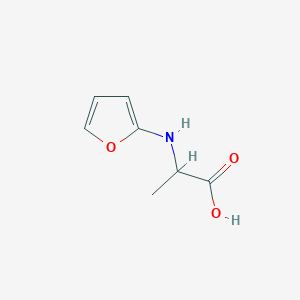
2-(Furan-2-ylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-2-Furylalanine is an organic compound with the molecular formula C7H9NO3. It is a derivative of alanine, where the side chain contains a furan ring.
Preparation Methods
D-2-Furylalanine can be synthesized through multiple synthetic routes. One common method involves the esterification of furyl chloroformic acid with alanine under suitable reaction conditions . Another method includes the synthesis from furfuryl alcohol, which involves a multi-step reaction process . The steps typically include the use of reagents such as thionyl chloride, benzotriazole, sodium hydride, and various solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
D-2-Furylalanine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydroxide, methanol, and toluene . For instance, oxidation reactions can be carried out using N-bromosuccinimide (NBS), leading to the formation of oxidized furylalanine derivatives . Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or other reducing agents. Substitution reactions can occur under specific conditions, leading to the formation of various substituted products .
Scientific Research Applications
D-2-Furylalanine has several scientific research applications. In chemistry, it is used in the synthesis of peptides and proteins, where it can be incorporated into peptide chains via solid-phase peptide synthesis (SPPS) or enzymatic approaches . In biology, it is employed in site-specific labeling of peptides and proteins, utilizing its unique reactivity under UV-irradiation in the presence of oxygen and a photosensitizer . Additionally, it is used in the industry for the production of various chemical intermediates and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of D-2-Furylalanine involves its incorporation into peptides and proteins, where it can undergo specific chemical reactions such as oxidation and cyclization . The molecular targets include nucleophilic residues such as cysteine, histidine, lysine, arginine, serine, and tyrosine . The pathways involved include the formation of cyclic peptides through the attack of nucleophilic side chains onto the oxidized furylalanine side chain, resulting in the generation of cyclic peptides featuring a pyrrole moiety .
Comparison with Similar Compounds
D-2-Furylalanine can be compared with other similar compounds such as L-2-Furylalanine, Fmoc-L-Ala (2-Furyl)-OH, and H-L-Ala (2-Furyl)-OH . These compounds share the furan ring structure but differ in their stereochemistry and functional groups. D-2-Furylalanine is unique due to its specific reactivity and incorporation into peptides and proteins, making it a valuable tool for site-specific labeling and peptide cyclization . The similar compounds are often used in similar applications but may have different reactivity and properties based on their specific structures .
Properties
IUPAC Name |
2-(furan-2-ylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5(7(9)10)8-6-3-2-4-11-6/h2-5,8H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDBQHCKPZBJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
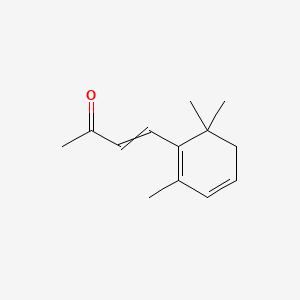

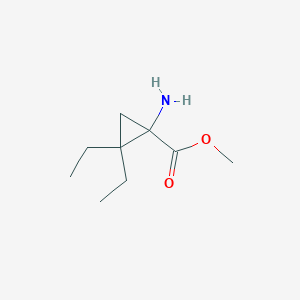
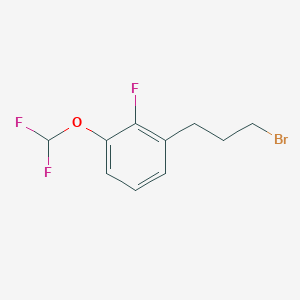
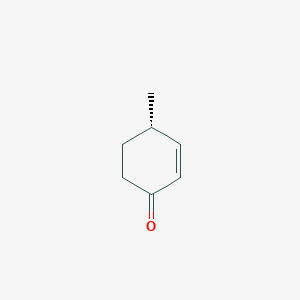
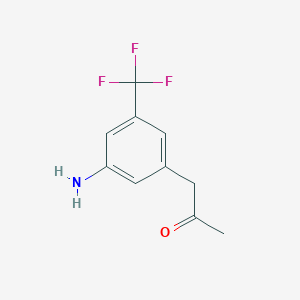
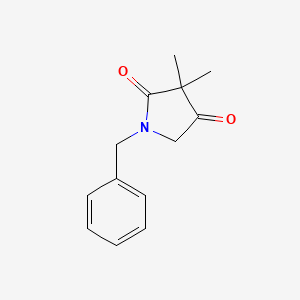
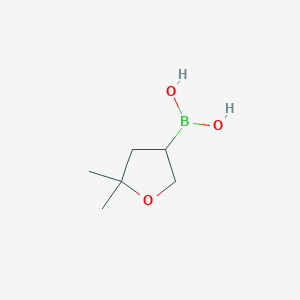
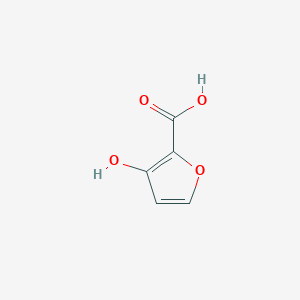
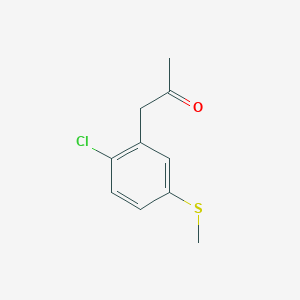
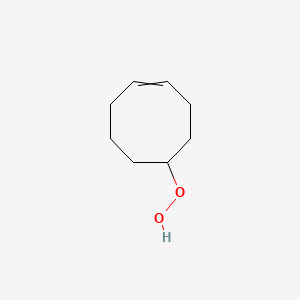
![octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14073894.png)
